molecular formula C12H15NO4 B15201902 N-(3-Methoxy-phenyl)-malonamic acid ethyl ester

N-(3-Methoxy-phenyl)-malonamic acid ethyl ester

Cat. No.: B15201902
M. Wt: 237.25 g/mol
InChI Key: JNEYWVKHWWJKQW-UHFFFAOYSA-N
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Description

N-(3-Methoxy-phenyl)-malonamic acid ethyl ester is a malonamic acid derivative characterized by a methoxy-substituted phenyl group attached to the nitrogen atom and an ethyl ester moiety. Malonamic acid esters are typically synthesized via reactions between amines and active methylene reagents (e.g., malonic acid derivatives) . These compounds are intermediates in pharmaceuticals, dyes, and materials science due to their versatile reactivity and functional groups .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 3-(3-methoxyanilino)-3-oxopropanoate

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-5-4-6-10(7-9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

JNEYWVKHWWJKQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-phenyl)-malonamic acid ethyl ester typically involves the reaction of 3-methoxyaniline with diethyl malonate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and cost-effective production of the compound. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, plays a crucial role in maximizing the yield and minimizing the production costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in N-(3-Methoxy-phenyl)-malonamic acid ethyl ester are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous ethanol.

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Products : Malonamic acid derivative (free carboxylic acid) and ethanol.

  • Mechanism : Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .

Basic Hydrolysis

  • Reagents : NaOH or KOH in aqueous methanol.

  • Conditions : Room temperature to 60°C for 2–4 hours.

  • Products : Sodium/potassium salt of malonamic acid, regenerating the free acid upon protonation.

  • Mechanism : Base deprotonates water, generating hydroxide ions that attack the ester carbonyl.

Alkylation Reactions

The α-hydrogens adjacent to the carbonyl group participate in enolate formation, enabling alkylation:

Enolate Alkylation

  • Base : NaOEt, LDA, or K<sub>2</sub>CO<sub>3</sub>.

  • Alkylating Agents : Alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Conditions : Anhydrous THF or DMF, 0°C to room temperature, 1–4 hours.

  • Products : Mono- or di-alkylated derivatives at the α-position.

  • Example : Reaction with methyl iodide yields N-(3-Methoxy-phenyl)-α-methyl-malonamic acid ethyl ester .

Table 1: Alkylation Reaction Outcomes

Alkylating AgentYield (%)Product StructureReference
Methyl Iodide78α-Methyl derivative
Benzyl Bromide65α-Benzyl derivative
Ethyl Bromoacetate72α-(Ethoxycarbonylmethyl) derivative

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic structures under specific conditions:

Lactam Formation

  • Reagents : Acetic anhydride, imines.

  • Conditions : 40–60°C in toluene, promoted by KOH.

  • Products : β-Lactams via a Mannich-type cyclization mechanism.

  • Mechanism : Activation by mixed anhydride formation, followed by nucleophilic attack and cyclization .

Esterification and Transesterification

The ethyl ester group can undergo exchange reactions:

Transesterification

  • Reagents : Higher alcohols (e.g., benzyl alcohol) with acid catalysts (H<sub>2</sub>SO<sub>4</sub>).

  • Conditions : Reflux in excess alcohol for 8–12 hours.

  • Products : Benzyl or other alkyl esters.

  • Yield : ~70–85% depending on alcohol reactivity.

Decarboxylation

Thermal decarboxylation occurs under high-temperature conditions:

  • Conditions : 180–200°C in quinoline with Cu powder as catalyst.

  • Products : Styrylphenol derivatives via loss of CO<sub>2</sub>.

  • Example : Conversion to 2-((3-Methoxyphenyl)styryl)phenol (85% yield, Patent CN102516043A) .

Nitration and Electrophilic Aromatic Substitution

The methoxy-phenyl group directs electrophilic substitution:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C introduces nitro groups at the para position relative to methoxy.

  • Halogenation : Br<sub>2</sub> in CHCl<sub>3</sub> yields brominated aryl derivatives.

Key Mechanistic Insights

  • Enolate Stability : The α-hydrogens exhibit pK<sub>a</sub> ~12–14, making enolate formation feasible under mild basic conditions .

  • Steric Effects : Bulky substituents on the phenyl ring reduce reaction rates in alkylation and cyclization .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance enolate reactivity compared to non-polar solvents .

Scientific Research Applications

N-(3-Methoxy-phenyl)-malonamic acid ethyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-phenyl)-malonamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-malonamic Acid Ethyl Ester (Compound 3)
  • Structure: Features a cyano group and a tetrahydrobenzo[b]thiophene ring instead of the methoxyphenyl group.
  • Properties: The cyano group (electron-withdrawing) and fused heterocycle enhance thermal stability and conjugation, making it suitable for azo dye synthesis .
  • Applications : Used as a precursor for antimicrobial dyes, with azo derivatives (e.g., 9b–9d ) showing strong absorption in visible spectra due to extended π-systems .
N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic Acid Methyl Ester (Intermediate III)
  • Structure: Contains a nitro (-NO₂) and sulfonamide (-SO₂NH₂) group on the phenyl ring.
  • Properties : The nitro group increases electrophilicity, facilitating hydrogenation to an amine (Intermediate IV), a key step in synthesizing Setrobuvir for hepatitis C treatment .
  • Reactivity : Requires polar aprotic solvents (e.g., DMF/THF) for solubility during catalytic hydrogenation .
N-(2-Fluoro-phenyl)-malonamic Acid Ethyl Ester
  • Structure : Substituted with a fluorine atom at the ortho position.

Substituent Effects on the Amide Nitrogen

N-Cyclopropyl-N-(2-ethoxycarbonyl-ethyl)-malonamic Acid Ethyl Ester (23b)
  • Structure : Contains a cyclopropyl and ethoxycarbonyl-ethyl group on nitrogen.
  • Properties : The cyclopropyl group introduces steric hindrance, while the ethoxycarbonyl moiety increases hydrophobicity. Such derivatives are intermediates in dihydrothiazolopyridone synthesis for metabolic modulation .
N-(2,4-Difluoro-phenyl)-malonamic Acid Ethyl Ester (23e)
  • Structure : Two fluorine atoms on the phenyl ring.
  • Properties : Enhanced lipophilicity and electron deficiency improve binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .
Anti-inflammatory Derivatives
  • N-[2-(6-Methoxy)benzothiazolyl]malonamic Acid (23) : Exhibits significant anti-inflammatory activity in carrageenin-induced edema models. The methoxy group likely enhances bioavailability compared to polar substituents like sulfonamides .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-(3-Methoxy-phenyl)-malonamic acid ethyl ester* ~237.25 Not reported Methoxy, ethyl ester
Compound 3 322.39 Not reported Cyano, tetrahydrobenzo[b]thiophene
Intermediate III 345.30 Not reported Nitro, sulfonamide
Compound 9b 430.91 186–190 Azo, chloro, cyano

*Estimated based on analogs.

Biological Activity

N-(3-Methoxy-phenyl)-malonamic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of malonic acid derivatives with 3-methoxy aniline under standard coupling conditions. The process often utilizes reagents such as diethyl ether or ethanol as solvents and may require catalysts to enhance yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the malonamic acid class. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. These compounds were shown to disrupt microtubule formation and induce cell cycle arrest, leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of Malonamic Acid Derivatives

CompoundCell LineIC50 (nM)Mechanism
Compound AA-549 (Lung)8Microtubule destabilization
Compound BMCF-7 (Breast)6Apoptosis induction
This compoundTBDTBDTBD

Antioxidant Activity

Compounds similar to this compound have been reported to exhibit antioxidant properties. These activities are primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Research indicates that certain malonamic acid derivatives possess anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Cytotoxicity Assessment : A study conducted on a series of malonamic acid derivatives showed that modifications at the aromatic ring significantly influenced their cytotoxicity against human cancer cell lines. This compound was included in these assessments, revealing promising preliminary results that warrant further investigation .
  • Mechanistic Studies : Another investigation focused on the mechanism of action of similar compounds demonstrated their ability to induce apoptosis through caspase activation and mitochondrial pathway engagement. Such findings suggest that this compound could share similar pathways .

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